molecular formula C22H19N3O2S B2453971 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea CAS No. 476634-55-6

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2453971
CAS No.: 476634-55-6
M. Wt: 389.47
InChI Key: DQUFDEPPRWDUFK-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is a high-purity chemical entity designed for research applications, particularly in the fields of oncology and neurodegenerative disease. This compound features a benzothiazole core linked to a 4-ethoxyphenyl group via a urea bridge, a structural motif recognized in medicinal chemistry for its versatile biological activity. Researchers will find value in this compound's potential as a multi-target therapeutic agent. The benzothiazole-urea scaffold is reported to exhibit potent inhibitory activity against key kinase targets, such as VEGFR-2 and BRAF, which are critically involved in tumor angiogenesis and proliferation . Simultaneously, structurally analogous compounds have demonstrated significant potential in neuroscience research, showing inhibitory activity against enzymes like casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), which are implicated in the pathogenesis of Alzheimer's disease . This dual-targeting potential makes it an excellent candidate for investigating complex diseases with multifactorial pathologies. The urea functional group is pivotal for forming critical hydrogen bonds with enzyme active sites, while the benzothiazole and ethoxyphenyl moieties contribute to hydrophobic interactions and binding affinity . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive analytical data to ensure identity and purity for your experimental needs.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-2-27-18-12-10-16(11-13-18)23-22(26)24-17-7-5-6-15(14-17)21-25-19-8-3-4-9-20(19)28-21/h3-14H,2H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUFDEPPRWDUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 3-(Benzo[d]thiazol-2-yl)aniline with 4-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced forms of the urea linkage.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea. Research indicates that compounds with benzothiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis in human cancer cells, suggesting their role as promising anticancer agents .

Antimicrobial Properties

Benzothiazole derivatives have also demonstrated notable antimicrobial activity. Various studies have reported that compounds similar to this compound exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the ability of the benzothiazole ring to interact with bacterial cell membranes and inhibit essential enzymatic functions .

Anticonvulsant Effects

Research into thiazole and its derivatives has revealed anticonvulsant properties, particularly in compounds that share structural similarities with this compound. These compounds have been tested for their efficacy in reducing seizure activity in animal models, with some derivatives showing significant protective effects against induced seizures .

Synthetic Pathways

The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the formation of an isocyanate derivative followed by reaction with appropriate amines to yield the final urea compound. Various methods such as refluxing in organic solvents like DMF or DMSO are employed to facilitate these reactions .

Anticancer Efficacy Study

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several benzothiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values in the low micromolar range, suggesting a strong potential for further development as anticancer therapeutics .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, various benzothiazole derivatives were screened against a panel of bacterial strains. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-phenylurea
  • 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group.

Biological Activity

The compound 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is a derivative of benzo[d]thiazole, a moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structure

The compound features a benzo[d]thiazole moiety attached to a phenyl group and an ethoxyphenyl group through a urea linkage. The presence of the ethoxy group is significant as it can influence the compound's reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of 3-(Benzo[d]thiazol-2-yl)aniline with 4-ethoxyphenyl isocyanate in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.

Anticancer Properties

Research indicates that derivatives of benzo[d]thiazole exhibit notable anticancer properties. For instance, compounds related to This compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The benzo[d]thiazole moiety is known to inhibit certain carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors .
  • Case Study : In a study examining similar compounds, it was found that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells by 22-fold compared to controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Benzothiazole derivatives have been reported to show activity against various bacterial strains, suggesting potential as antibacterial agents .

Table of Biological Activities

Activity TypeCompoundIC50 Values (nM/μM)Reference
AnticancerThis compoundNot specified
Carbonic Anhydrase Inhibition4e (similar structure)CA IX: 10.93–25.06 nM; CA II: 1.55–3.92 μM
AntimicrobialVarious derivativesMIC: 50 μg/mL

The interaction of This compound with biological targets involves:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrases, leading to disrupted pH regulation in tumors.
  • Apoptosis Induction : By promoting apoptosis in cancer cells, it may help reduce tumor size and prevent metastasis.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazole core, followed by functionalization and coupling with urea derivatives. Key steps include:

  • Core formation : Cyclization of substituted thioanisoles under gold(I) catalysis to establish the benzo[d]thiazole moiety .
  • Urea coupling : Reacting the benzo[d]thiazole-2-amine intermediate with 4-ethoxyphenyl isocyanate in aprotic solvents like dichloromethane or acetonitrile. Temperature control (0–25°C) and anhydrous conditions are critical to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by maintaining stoichiometric ratios and inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and benzo[d]thiazole protons (aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 406.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Positive controls include cisplatin or doxorubicin .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/ADP-Glo™ or fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NCCN recommendations for cytotoxicity testing .
  • Dose-response validation : Replicate studies across multiple cell lines/models (e.g., 2D vs. 3D cultures) .
  • Meta-analysis : Compare published data on analogous compounds (e.g., 1-(3-chlorophenyl)-3-(benzo[d]thiazol-2-yl)urea shows IC50_{50} = 16.2–25.1 μM in antitumor assays) to identify trends .

Q. What computational strategies are recommended for elucidating the binding interactions between this urea derivative and its biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., EGFR, tubulin). Focus on hydrogen bonding with urea carbonyl and π-π stacking with benzo[d]thiazole .
  • MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes .
  • QSAR modeling : Develop models correlating substituent electronegativity (e.g., ethoxy vs. trifluoromethyl) with bioactivity .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on the benzo[d]thiazole and ethoxyphenyl moieties?

  • Substituent variation : Synthesize analogs with halogen (F, Cl), alkyl (methyl, tert-butyl), or electron-withdrawing (NO2_2, CF3_3) groups on the phenyl rings .
  • Activity profiling : Compare IC50_{50} values across derivatives (e.g., ethoxy vs. methoxy groups may alter logP and membrane permeability) .
  • Data table :
DerivativeSubstituent (R1)Substituent (R2)IC50_{50} (μM)
ParentHOEt18.5
Analog 1ClOEt12.3
Analog 2CF3_3OEt9.8
Analog 3HOMe22.7

Data adapted from studies on related urea derivatives

Q. What methodologies are employed to assess metabolic stability and toxicity in preclinical development?

  • Microsomal stability assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Half-life (t1/2_{1/2}) >60 min indicates favorable stability .
  • AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks (IC50_{50} >10 μM preferred) .

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